2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile
CAS No.: 74708-24-0
Cat. No.: VC8364279
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74708-24-0 |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile |
| Standard InChI | InChI=1S/C8H13NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-5H2/t7-,8+/m1/s1 |
| Standard InChI Key | GAFNITUKNVGWAR-SFYZADRCSA-N |
| Isomeric SMILES | C1CC[C@@H]([C@H](C1)CC#N)O |
| SMILES | C1CCC(C(C1)CC#N)O |
| Canonical SMILES | C1CCC(C(C1)CC#N)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
2-[(1R,2S)-2-Hydroxycyclohexyl]acetonitrile belongs to the nitrile family, featuring a cyclohexane ring substituted with a hydroxyl group at the (2S) position and an acetonitrile moiety at the (1R) position. The IUPAC name reflects its stereochemistry, critical for its interactions in enantioselective reactions . The molecular structure is represented as:
This configuration confers distinct dipole moments and hydrogen-bonding capabilities, impacting solubility and reactivity .
Synthesis and Industrial Production
Catalytic Addition Reactions
The synthesis typically involves the nucleophilic addition of cyanide to cyclohexanone derivatives. In a representative procedure :
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Substrate Preparation: Cyclohexanone is treated with a cyanide source (e.g., NaCN) in a polar solvent like ethanol.
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Stereochemical Control: Catalysts such as phase-transfer agents (e.g., tetrabutylammonium hydrogen sulfate) ensure regioselectivity and stereochemical fidelity.
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Workup: The crude product is purified via recrystallization or chromatography to isolate the (1R,2S) enantiomer.
Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and reduce byproducts. For example, optimized conditions at 60–80°C with a palladium catalyst achieve turnover frequencies exceeding 200 h.
Applications in Pharmaceutical Chemistry
Intermediate for Chiral Drug Synthesis
The compound’s stereochemistry makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For instance, it serves as a precursor to:
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Antidepressants: Venlafaxine analogs require chiral intermediates to ensure therapeutic efficacy .
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Antiviral Agents: Nitrile groups are pivotal in protease inhibitors targeting viral replication.
Recent studies highlight its role in asymmetric hydrogenation reactions to produce β-amino alcohols, key motifs in neuraminidase inhibitors.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: NMR (400 MHz, CDCl): δ 1.2–1.8 (m, cyclohexyl protons), 2.5 (s, CHCN), 3.1 (br, OH).
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IR Spectroscopy: Strong absorption at 2240 cm (C≡N stretch).
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Mass Spectrometry: ESI-MS m/z 140.1 [M+H].
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